
Methyl 4,7,10-trioxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7,10-trioxododecanoate is an organic compound with the molecular formula C12H22O5 It is a methyl ester derivative of a trioxododecanoic acid This compound is of interest due to its unique structure, which includes three oxygen atoms positioned at the 4th, 7th, and 10th carbon atoms in the dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7,10-trioxododecanoate typically involves the esterification of 4,7,10-trioxododecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4,7,10-trioxododecanoic acid+methanolH2SO4Methyl 4,7,10-trioxododecanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the acid and alcohol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,7,10-trioxododecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl 4,7,10-trioxododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases and other enzymes that act on ester bonds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 4,7,10-trioxododecanoate largely depends on its interaction with biological molecules. In enzymatic reactions, esterases hydrolyze the ester bond to release the corresponding acid and alcohol. This hydrolysis can be a crucial step in the activation of prodrugs or the degradation of the compound in biological systems. The molecular targets and pathways involved include esterases and other hydrolases that recognize and cleave ester bonds.
Comparación Con Compuestos Similares
Methyl 4,7,10-trioxadodecanoate: Similar in structure but with different functional groups.
Methyl 4,7,10-trioxatridecanoate: A longer chain analog with similar reactivity.
Methyl 4,7,10-trioxatetradecanoate: Another analog with an even longer carbon chain.
Uniqueness: Methyl 4,7,10-trioxododecanoate is unique due to its specific chain length and the positioning of the oxygen atoms. This unique structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
79977-25-6 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
methyl 4,7,10-trioxododecanoate |
InChI |
InChI=1S/C13H20O5/c1-3-10(14)4-5-11(15)6-7-12(16)8-9-13(17)18-2/h3-9H2,1-2H3 |
Clave InChI |
CVVBRBLRARQNIW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


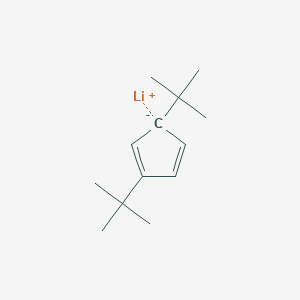
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
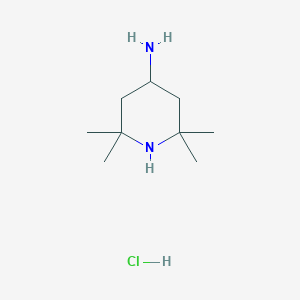
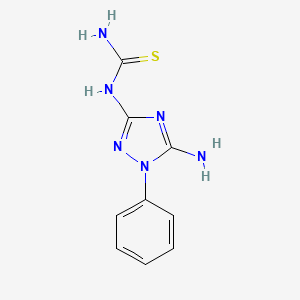

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
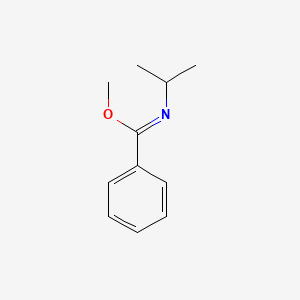
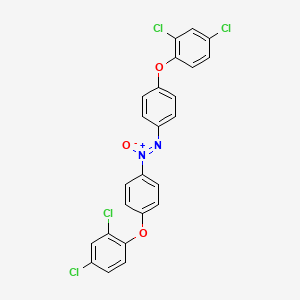
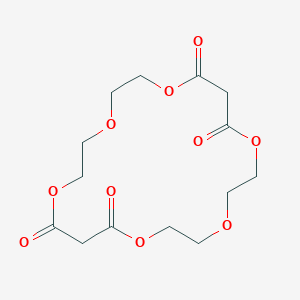
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
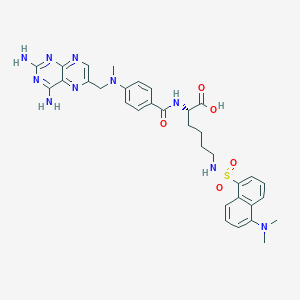
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)

